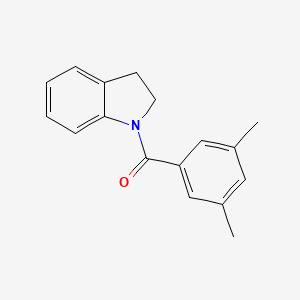![molecular formula C20H19Cl2N3 B5181098 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline-based compound that has shown promising results in various fields of research, including pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it is known to interact with various proteins and enzymes in the body, including receptors for neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline are complex and varied. It has been shown to have both stimulant and sedative effects on the central nervous system, depending on the dose and route of administration. It has also been shown to affect various physiological systems in the body, including the cardiovascular and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline in lab experiments is its versatility. It can be used in a wide range of studies, from basic research on protein-ligand interactions to preclinical studies on drug development. However, one limitation is its potential toxicity, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline. Some possible areas of study include:
1. Further investigation of its potential as a drug target for the treatment of various diseases.
2. Exploration of its effects on neurotransmitter systems and its potential as a neuroprotective agent.
3. Investigation of its potential use in the development of new drugs for the treatment of cancer.
4. Study of its effects on various physiological systems in the body, including the cardiovascular and immune systems.
5. Investigation of its potential as a tool for studying protein-ligand interactions and enzyme activity.
6. Exploration of its potential use in the development of new imaging agents for use in diagnostic procedures.
7. Investigation of its potential as a tool for studying the molecular mechanisms of disease.
In conclusion, 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is a versatile and promising compound that has shown potential for use in a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to new insights into the molecular mechanisms of disease and the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline involves several steps, including the reaction of 4-chlorobenzenamine with 1-chloro-4-nitrobenzene to form 4-chloro-1,3-dinitrobenzene. The dinitrobenzene is then reduced to 4-chloro-1-amino-3-nitrobenzene, which is further reacted with 1-methylquinoline-2,4-dione to form the final product.
Wissenschaftliche Forschungsanwendungen
7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline has shown promising results in various fields of scientific research. In pharmacology, it has been studied for its potential as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study protein-ligand interactions and enzyme activity. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its effects on neurotransmitter systems.
Eigenschaften
IUPAC Name |
7-chloro-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3/c1-14-12-20(23-19-13-16(22)4-7-18(14)19)25-10-8-24(9-11-25)17-5-2-15(21)3-6-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMAKQQVDYFZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)

![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)
![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)
![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)

![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)
![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)

![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)